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Compound of Interest

Compound Name: Pentanochlor

Cat. No.: B1679291

Spectroscopic Profile of Pentanochlor: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
herbicide Pentanochlor (N-(3-chloro-4-methylphenyl)-2-methylpentanamide). The document
details its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR)
spectral characteristics. Detailed experimental protocols for acquiring such data are also
provided, along with a workflow diagram for spectroscopic analysis.

Data Presentation

The quantitative spectroscopic data for Pentanochlor are summarized in the tables below for
clear reference and comparison.

Mass Spectrometry (MS) Data

The mass spectrum of Pentanochlor provides key information about its molecular weight and
fragmentation pattern, which is crucial for its identification.

Table 1: Key Mass Spectrometry Data for Pentanochlor
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Parameter Value Source
Molecular Formula C13H1sCINO [1]
Molecular Weight 239.74 g/mol [1]
Monoisotopic Mass 239.1076919 Da [1]

GC-MS Major Fragments (m/z) 145, 141

[1]

MS-MS Precursor lon (m/z) 240.115

[1]

MS-MS Major Product lons

142,107, 71.1
(m/z)

[1]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule. The FTIR

spectrum of Pentanochlor has been obtained using a KBr wafer technique[1]. The expected

characteristic absorption bands for the functional groups in Pentanochlor are listed below.

Table 2: Predicted Infrared (IR) Absorption Bands for Pentanochlor

Predicted Absorption

Functional Group Vibration Type
Range (cm™?)

N-H (Amide) Stretch 3350 - 3180
C-H (Aromatic) Stretch 3100 - 3000
C-H (Alkyl) Stretch 2960 - 2850
C=0 (Amide I) Stretch 1680 - 1630
N-H (Amide I1) Bend 1550 - 1510
C=C (Aromatic) Stretch 1600 - 1450
C-CI (Aryl) Stretch 1100 - 1000

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
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Experimental *H and 3C NMR data for Pentanochlor are not readily available in public
spectroscopic databases. The following tables present predicted chemical shifts (d) based on
the chemical structure of Pentanochlor. These predictions are derived from established
principles of NMR spectroscopy and analysis of structurally similar compounds.

Table 3: Predicted *H NMR Data for Pentanochlor

Predicted Chemical

Proton Assignment . Multiplicity Integration
Shift (6, ppm)
N-H (Amide) ~7.5-8.5 Singlet (broad) 1H
Aromatic H ~7.2-7.6 Multiplet 3H
CH (on C2) ~2.3-2.6 Multiplet 1H
CHs (on C4 of ring) ~2.3 Singlet 3H
CHz (on C3) ~1.4-1.7 Multiplet 2H
CHz (on C4) ~1.2-15 Multiplet 2H
CHs (on C2) ~1.1-1.3 Doublet 3H
CHs (on C5) ~0.8-1.0 Triplet 3H

Table 4: Predicted 3C NMR Data for Pentanochlor
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Carbon Assignment

Predicted Chemical Shift (8, ppm)

C=0 (Amide) ~174 - 176
Aromatic C-N ~137 - 139
Aromatic C-ClI ~130 - 132
Aromatic C-CHs ~134 - 136
Aromatic C-H ~120 - 130
c2 ~45 - 48
C3 ~35-38
C4 ~20-23
C5 ~13-15
CHs (on C2) ~17-20
CHs (on ring) ~19 - 22

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of MS, IR, and

NMR spectra for a small organic molecule like Pentanochlor.

Mass Spectrometry (GC-MS)

o Sample Preparation: An analytical standard of Pentanochlor is dissolved in a volatile

organic solvent, such as acetonitrile or methanol, to a concentration of approximately 100

pg/mL.

¢ Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is used.

e GC Conditions:

o Injection Volume: 1 pL.

o Injector Temperature: 280°C.
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o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, then ramp to
280°C at 10°C/min, and hold for 5 minutes.

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.
o lon Source Temperature: 230°C.

o Mass Range: Scan from m/z 40 to 400.

Infrared Spectroscopy (FTIR)

o Sample Preparation: A small amount of solid Pentanochlor (1-2 mg) is finely ground with
approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a
thin, transparent pellet using a hydraulic press.

e Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

A background spectrum of the KBr pellet holder (or a pure KBr pellet) is collected.

[e]

The sample pellet is placed in the holder and the sample spectrum is recorded.

o

Spectral Range: 4000 to 400 cm~1.

Resolution: 4 cm~1.

[¢]

[¢]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Pentanochlor is dissolved in 0.6-0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of tetramethylsilane (TMS)
can be added as an internal reference (0 ppm). The solution is then transferred to a 5 mm
NMR tube.
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 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1H NMR Acquisition Parameters:

o Pulse Program: Standard single-pulse experiment.

o Spectral Width: ~12 ppm.

o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-5 seconds.

o Number of Scans: 8-16.
e 13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment.

o

Spectral Width: ~220 ppm.

[¢]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2 seconds.

[e]

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased,
and baseline corrected. The chemical shifts are referenced to TMS.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of a chemical compound like Pentanochlor.
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Workflow for Spectroscopic Analysis of Pentanochlor
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Caption: Logical workflow for the spectroscopic analysis of Pentanochlor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1679291#spectroscopic-data-and-analysis-of-
pentanochlor-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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